molecular formula C13H16O4S B172212 Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate CAS No. 16768-98-2

Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate

Cat. No. B172212
CAS RN: 16768-98-2
M. Wt: 268.33 g/mol
InChI Key: WAHQCERRHFAQHG-UHFFFAOYSA-N
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Patent
US07863302B2

Procedure details

To a 0° C. solution of 3-methoxy-benzenethiol (5.75 g, 41.0 mmol) and potassium carbonate (11.45 g, 82.02 mmol) in acetonitrile (150 mL) is added butanoic acid, 4-chloro-3-oxo-butanoic acid ethyl ester 6.12 mL, 45.11 mmol). The mixture is stirred at room temperature for 2 hours and filtered through a pad of diatomaceous earth. The filtrate is concentrated under reduced pressure. The residue is purified via silica gel chromatography eluting with 25-30% EtOAc/Hexanes to provide the title compound (10.9 g, 99%). MS: 267.0 (M−1)
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
11.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.12 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([SH:9])[CH:6]=[CH:7][CH:8]=1.C(=O)([O-])[O-].[K+].[K+].C(O)(=O)CCC.[CH2:22]([O:24][C:25](=[O:31])[CH2:26][C:27](=[O:30])[CH2:28]Cl)[CH3:23]>C(#N)C>[CH2:22]([O:24][C:25](=[O:31])[CH2:26][C:27](=[O:30])[CH2:28][S:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=1)[CH3:23] |f:1.2.3|

Inputs

Step One
Name
Quantity
5.75 g
Type
reactant
Smiles
COC=1C=C(C=CC1)S
Name
Quantity
11.45 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)O
Name
Quantity
6.12 mL
Type
reactant
Smiles
C(C)OC(CC(CCl)=O)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified via silica gel chromatography
WASH
Type
WASH
Details
eluting with 25-30% EtOAc/Hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(CC(CSC1=CC(=CC=C1)OC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.9 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.